An In-depth Technical Guide to the Physical and Chemical Properties of Maleonitrile
An In-depth Technical Guide to the Physical and Chemical Properties of Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleonitrile, also known by its IUPAC name propanedinitrile, is a versatile and highly reactive organic compound with the chemical formula C₃H₂N₂. It presents as a colorless or white crystalline solid at room temperature and is a key building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and specialized polymers.[1] Its utility is largely derived from the acidic nature of its methylene (B1212753) protons, situated between two electron-withdrawing nitrile groups, which imparts significant reactivity in various condensation and addition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of maleonitrile, detailed experimental protocols for their determination, and a visualization of its key reaction pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity
Maleonitrile is systematically known as propanedinitrile. It is also commonly referred to as dicyanomethane or malonic dinitrile.[2]
| Identifier | Value |
| IUPAC Name | propanedinitrile[2] |
| Synonyms | Malononitrile, Dicyanomethane, Malonic dinitrile[2] |
| CAS Number | 109-77-3[1] |
| Molecular Formula | C₃H₂N₂[2] |
| Molecular Weight | 66.06 g/mol [2] |
| Canonical SMILES | C(C#N)C#N[2] |
| InChI Key | CUONGYYJJVDODC-UHFFFAOYSA-N[1] |
Physical Properties
Maleonitrile is a white to yellowish crystalline solid under standard conditions.[1][3] It is denser than water and possesses a notable solubility in aqueous and polar organic solvents.[2][4]
| Property | Value |
| Appearance | Colorless or white crystalline solid[1] |
| Melting Point | 30-32 °C[3][5] |
| Boiling Point | 220 °C[3][5] |
| Density | 1.049 g/mL at 25 °C[3][5] |
| Solubility in Water | 133 g/L at 20 °C[1] |
| Vapor Pressure | 1 hPa at 50 °C[3][5] |
| Flash Point | 112 °C (closed cup)[6][7] |
| Refractive Index | 1.4150[3] |
Chemical Properties
The chemical behavior of maleonitrile is dominated by the acidity of the methylene (CH₂) group, which has a pKa of approximately 11.[3][6] This allows for facile deprotonation by weak bases to form a resonance-stabilized carbanion, a potent nucleophile in various chemical transformations.[4]
| Property | Value |
| pKa | 11 (in water at 25 °C)[3][6] |
| Stability | Stable under normal conditions.[8] May polymerize violently upon prolonged heating above 130°C or in contact with strong bases at lower temperatures.[3][9] |
| Reactivity | The methylene protons are highly acidic, making it a key substrate in Knoevenagel condensations and Gewald reactions.[4][10] The nitrile groups can also undergo hydrolysis and other transformations. |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye irritation.[7] Metabolized in the body to produce cyanide.[9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of maleonitrile.
| Spectrum Type | Key Features |
| ¹H NMR | (300 MHz, CDCl₃): δ 3.60 ppm (singlet, 2H)[11] |
| ¹³C NMR | (25.16 MHz, CDCl₃): δ 109.35 (CN), 8.77 (CH₂)[11] |
| Infrared (IR) | The IR spectrum shows characteristic peaks for the C≡N stretch and C-H stretching and bending vibrations.[12][13] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. |
Synthesis and Key Reactions
Maleonitrile is a valuable intermediate in organic synthesis. Its preparation and subsequent reactions are fundamental to the production of many important molecules.
Synthesis of Maleonitrile
A common industrial synthesis of maleonitrile involves the gas-phase reaction of acetonitrile (B52724) with cyanogen (B1215507) chloride.[1] Another laboratory-scale preparation is the dehydration of cyanoacetamide.[14]
Caption: Gas-phase synthesis of maleonitrile.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of maleonitrile, where it reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.[15][16]
Caption: Mechanism of the Knoevenagel condensation.
Gewald Reaction
The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or in this case, maleonitrile), and elemental sulfur in the presence of a base.[10][17]
Caption: Simplified workflow of the Gewald reaction.
Experimental Protocols
The following are generalized protocols for determining the key physical properties of a solid organic compound like maleonitrile.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Ensure the maleonitrile sample is dry and finely powdered.[9]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[9]
-
Place the capillary tube in a melting point apparatus.[5]
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 30 °C).
-
Decrease the heating rate to 1-2 °C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
-
The melting point is reported as this range. For a pure sample, this range should be narrow (0.5-1.0 °C).[5]
Boiling Point Determination (Micro Boiling Point Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Place a few drops of molten maleonitrile into a small test tube (e.g., 6 x 50 mm).[4]
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.[4][18]
-
Attach the test tube to a thermometer.[18]
-
Heat the apparatus in a Thiele tube or an oil bath.[18]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[4]
-
When a continuous and rapid stream of bubbles is observed, remove the heat source.[4]
-
The liquid will begin to cool and the bubbling will slow down.[4]
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[18] Record the atmospheric pressure.
Density Determination (Water Displacement Method)
Objective: To determine the mass per unit volume of the solid.
Methodology:
-
Weigh a sample of solid maleonitrile using an analytical balance and record the mass.[1]
-
Add a known volume of water to a graduated cylinder and record the initial volume (V₁).[1][19]
-
Carefully add the weighed maleonitrile sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).[19]
-
Calculate the density using the formula: Density = Mass / Volume.[1]
Aqueous Solubility Determination
Objective: To determine the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Add a known volume of distilled water (e.g., 10 mL) to a test tube at a constant temperature (e.g., 20 °C).[20]
-
Weigh a known mass of maleonitrile.[20]
-
Add small, pre-weighed portions of maleonitrile to the water.
-
After each addition, cap and shake the test tube vigorously until the solid is completely dissolved.[20]
-
Continue adding maleonitrile until a small amount of solid remains undissolved, indicating saturation.
-
Calculate the total mass of the dissolved maleonitrile.
-
Express the solubility in grams per liter (g/L) of water.[20]
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant of maleonitrile.
Methodology:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 9 to 13).[6]
-
Prepare a stock solution of maleonitrile in a suitable solvent (e.g., methanol/water).
-
Add a constant, known amount of the maleonitrile stock solution to each buffer solution to create a series of samples with constant total concentration.[14]
-
Record the UV-Vis absorption spectrum for each sample over a suitable wavelength range.[6]
-
Identify wavelengths where the protonated and deprotonated forms of maleonitrile have significantly different absorbances.
-
Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.[21]
-
The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[21][22] Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[23]
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